molecular formula C14H15NO3 B032516 Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate CAS No. 140927-13-5

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

Cat. No. B032516
M. Wt: 245.27 g/mol
InChI Key: GKBNRJQNBQXKON-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate involves the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates, leading to the formation of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This process is mild and selective, proving to be a useful strategy for the preparation of these bicyclic arrays while also allowing for the selective oxidation of specific carbons in the carbohydrate skeleton, constituting a good procedure for the synthesis of protected N,O-uloses (Francisco, Herrera, & Suárez, 2003).

Molecular Structure Analysis

The molecular structure of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate and its derivatives has been studied through various techniques, including nuclear magnetic resonance (NMR). These studies have provided insights into the conformational properties and stability of these compounds, highlighting the importance of the azabicyclo[2.2.1]heptane core in determining their overall molecular architecture and reactivity (Portoghese & Turcotte, 1971).

Chemical Reactions and Properties

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate undergoes various chemical reactions, including [2+2]-photocycloaddition with alkenes, leading to the formation of functionalized 3-azabicyclo[3.2.0]heptanes. These compounds can be easily transformed into bi- and tricyclic analogues of piperidine, morpholine, piperazine, and GABA, serving as advanced building blocks for drug discovery (Skalenko et al., 2018).

Physical Properties Analysis

The physical properties of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate derivatives, such as melting points, solubility, and crystal structure, are crucial for understanding their behavior in various environments and applications. High-pressure synthesis techniques have been used to study the structures and conformational properties of these derivatives, providing valuable information on their stability and reactivity (Drew et al., 1985).

Chemical Properties Analysis

The chemical properties of Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, including its reactivity in cycloaddition reactions and the formation of various functionalized derivatives, are of significant interest. Studies have shown that these compounds participate in regioselective cycloaddition reactions, leading to the synthesis of novel derivatives with potential applications in medicinal chemistry and drug discovery (Molchanov & Tran, 2013).

Scientific Research Applications

Synthesis and Structural Analysis

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate is a chemical of interest due to its unique bicyclic structure, which has been explored in various synthetic and analytical chemistry studies. For instance, the synthesis and nuclear magnetic resonance (NMR) investigation of chiral 2-oxa-5-azabicyclo[2.2.1]heptane derivatives, closely related to the compound of interest, have provided insights into the conformational dynamics and potential applications in asymmetric synthesis. These studies demonstrate the preparation of N-benzoyl derivatives from hydroxy-L-proline and analyze their NMR spectra to understand the molecular behavior better (Portoghese & Turcotte, 1971).

Methodologies in Organic Synthesis

Further research has focused on developing methodologies for synthesizing bicyclic compounds that share structural similarities with Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate. For example, the intramolecular hydrogen abstraction reaction promoted by N-radicals in carbohydrates has led to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This reaction mechanism opens new avenues for creating complex bicyclic structures with potential applications in drug design and synthetic biology (Francisco, Herrera, & Suárez, 2003).

Conformationally Constrained Amino Acids

Research into conformationally constrained amino acids has led to the synthesis of a glutamic acid analogue utilizing a 7-azabicyclo[2.2.1]heptane backbone. This work highlights the potential of bicyclic scaffolds, similar to Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate, in developing novel amino acid derivatives with specific stereochemical configurations for use in peptide synthesis and pharmaceutical research (Hart & Rapoport, 1999).

Transformation into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

The conversion of bicyclic β-lactams into methyl cis-3-aminotetrahydrofuran-2-carboxylates illustrates the versatility of bicyclic compounds in synthesizing bioactive molecules. This methodology provides a pathway for producing compounds with potential applications in medicinal chemistry, showcasing the utility of bicyclic structures like Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate in the design of new pharmaceutical agents (Mollet, D’hooghe, & Kimpe, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c16-13-7-12-6-11(13)8-15(12)14(17)18-9-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKBNRJQNBQXKON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)C1CN2C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10576625
Record name Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate

CAS RN

140927-13-5
Record name Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10576625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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